molecular formula C14H12O B1603984 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde CAS No. 89951-60-0

2-Methyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B1603984
CAS No.: 89951-60-0
M. Wt: 196.24 g/mol
InChI Key: IFMFMTSKMLYKOB-UHFFFAOYSA-N
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Description

2-Methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C14H12O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and an aldehyde group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the aldehyde group onto the biphenyl structure. The reaction conditions often require an inert atmosphere and a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-[1,1’-biphenyl]-3-carbaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group on the biphenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Methyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2-Methyl-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 2-Methyl-[1,1’-biphenyl]-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Methyl-[1,1’-biphenyl]-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    2-Methyl-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness

2-Methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the biphenyl structure. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

2-methyl-3-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMFMTSKMLYKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626875
Record name 2-Methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89951-60-0
Record name 2-Methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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